molecular formula C41H57ClN2O8S2 B14598225 Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-2-[4-[(4-hydroxyphenyl)sulfonyl]phenoxy]-4,4-dimethyl-3-oxo- CAS No. 60247-61-2

Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-2-[4-[(4-hydroxyphenyl)sulfonyl]phenoxy]-4,4-dimethyl-3-oxo-

Cat. No.: B14598225
CAS No.: 60247-61-2
M. Wt: 805.5 g/mol
InChI Key: KNWWADFQECPVGP-UHFFFAOYSA-N
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Description

Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-2-[4-[(4-hydroxyphenyl)sulfonyl]phenoxy]-4,4-dimethyl-3-oxo- is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes multiple functional groups such as amides, sulfonyl groups, and phenyl rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including:

    Formation of the Pentanamide Backbone: This can be achieved through the reaction of pentanoic acid with an amine under dehydrating conditions.

    Introduction of the Chlorophenyl Group: This step involves the chlorination of a phenyl ring followed by its attachment to the pentanamide backbone.

    Phenoxy Group Attachment: This involves the reaction of a phenol derivative with the intermediate compound to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents would be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and amide groups.

    Reduction: Reduction reactions can target the sulfonyl groups, converting them to sulfides.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

    Oxidation Products: Quinones, carboxylic acids.

    Reduction Products: Sulfides, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Biochemical Probes: Used to study enzyme mechanisms and protein interactions.

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigated for its potential use in treating diseases such as cancer and inflammatory conditions.

Industry

    Polymer Production: Used as a monomer or additive in the production of specialty polymers.

    Coatings and Adhesives:

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets such as enzymes, receptors, and proteins. The presence of multiple functional groups allows it to participate in various biochemical pathways, modulating the activity of key enzymes and signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzamide Derivatives: Similar in structure but with different substituents on the phenyl ring.

    Sulfonylureas: Compounds with sulfonyl groups attached to urea backbones.

    Phenoxyacetic Acids: Compounds with phenoxy groups attached to acetic acid derivatives.

Uniqueness

The unique combination of functional groups in Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-2-[4-[(4-hydroxyphenyl)sulfonyl]phenoxy]-4,4-dimethyl-3-oxo- provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

60247-61-2

Molecular Formula

C41H57ClN2O8S2

Molecular Weight

805.5 g/mol

IUPAC Name

N-[2-chloro-5-(hexadecylsulfonylamino)phenyl]-2-[4-(4-hydroxyphenyl)sulfonylphenoxy]-4,4-dimethyl-3-oxopentanamide

InChI

InChI=1S/C41H57ClN2O8S2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-53(48,49)44-31-19-28-36(42)37(30-31)43-40(47)38(39(46)41(2,3)4)52-33-22-26-35(27-23-33)54(50,51)34-24-20-32(45)21-25-34/h19-28,30,38,44-45H,5-18,29H2,1-4H3,(H,43,47)

InChI Key

KNWWADFQECPVGP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)C(C)(C)C)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)O

Origin of Product

United States

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